

ATTO 465 Oligonucleotide Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2][3][4] Derived from acriflavin, this moderately hydrophilic dye is an excellent candidate for labeling oligonucleotides used in a variety of molecular biology and drug development applications, including fluorescence in situ hybridization (FISH), real-time PCR (qPCR), and other hybridization-based assays.[5][6][7]

ATTO 465 is efficiently excited between 420 nm and 465 nm, with a maximum absorption at 453 nm, and it exhibits a notable Stokes shift, emitting at 508 nm.[5] This document provides detailed protocols for the labeling of amine-modified oligonucleotides with **ATTO 465** NHS ester, subsequent purification, and quality control of the final conjugate.

Quantitative Data Summary

The spectral and photophysical properties of **ATTO 465** are summarized in the table below. These characteristics make it a versatile fluorophore for various detection systems.

| Property | Value | Reference |
|--|---|-----------|
| Maximum Excitation (λ_{max}) | 453 nm | [5] |
| Maximum Emission (λ_{max}) | 508 nm | [5] |
| Extinction Coefficient (ϵ_{max}) | 75,000 M ⁻¹ cm ⁻¹ | [5] |
| Fluorescence Quantum Yield (η) | 0.75 | [4] |
| Fluorescence Lifetime (τ) | 5.0 ns | [4] |
| Stokes Shift | 55 nm | [5] |

Experimental Protocols

I. Oligonucleotide Labeling with ATTO 465 NHS Ester

This protocol describes the covalent attachment of **ATTO 465** NHS ester to an amine-modified oligonucleotide. The N-hydroxysuccinimide (NHS) ester of **ATTO 465** reacts with primary amines on the oligonucleotide to form a stable amide bond.[5] This procedure is typically performed as a post-synthetic conjugation.[7]

Materials:

- Amine-modified oligonucleotide
- **ATTO 465** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.2 M Carbonate-Bicarbonate buffer (pH 9.0)
- Nuclease-free water

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the carbonate-bicarbonate buffer to a final concentration of 1 mM.

- **Dye Preparation:** Immediately before use, dissolve the **ATTO 465** NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
- **Labeling Reaction:** In a microcentrifuge tube, combine the amine-modified oligonucleotide and the dissolved **ATTO 465** NHS ester. A 5-10 fold molar excess of the dye is recommended. For example, for 1 nmol of oligonucleotide, add 5-10 µL of the 10 mM **ATTO 465** NHS ester solution.
- **Incubation:** Incubate the reaction mixture for 2-4 hours at room temperature in the dark. Gentle mixing during incubation is recommended.
- **Stopping the Reaction:** The reaction can be stopped by proceeding directly to the purification step.

II. Purification of ATTO 465 Labeled Oligonucleotides

Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides. Dual High-Performance Liquid Chromatography (HPLC) is a highly effective method for achieving high purity.^[5]

Materials:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column
- Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
- Buffer B: Acetonitrile
- Labeled oligonucleotide reaction mixture

Procedure:

- **First HPLC Purification (Optional but Recommended):** Before labeling, purify the amine-modified oligonucleotide using HPLC to remove failure sequences.
- **Second HPLC Purification:**

- Dilute the labeling reaction mixture with Buffer A.
- Inject the diluted sample onto the C18 column.
- Elute the sample using a linear gradient of Buffer B into Buffer A. A typical gradient is from 5% to 50% Buffer B over 30 minutes.
- Monitor the elution at 260 nm (for the oligonucleotide) and 453 nm (for **ATTO 465**).
- The desired product will be the peak that absorbs at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and free dye will have a different retention time and absorb at 453 nm.
- Fraction Collection and Desalting: Collect the fractions corresponding to the dual-absorbing peak. Pool the fractions and desalt using a suitable method, such as ethanol precipitation or a desalting column.
- Lyophilization: Lyophilize the desalted, labeled oligonucleotide to a dry pellet.

III. Quality Control

To ensure the quality of the final product, it is essential to perform the following quality control checks.

1. UV-Vis Spectroscopy:

- Purpose: To determine the concentration of the oligonucleotide and the dye, and to calculate the labeling efficiency.
- Procedure:
 - Resuspend the lyophilized oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer, pH 8.0).
 - Measure the absorbance at 260 nm (A_{260}) and 453 nm (A_{453}).
 - Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law and the respective extinction coefficients. A correction factor may be needed for the dye's

contribution to the absorbance at 260 nm.

2. Polyacrylamide Gel Electrophoresis (PAGE):

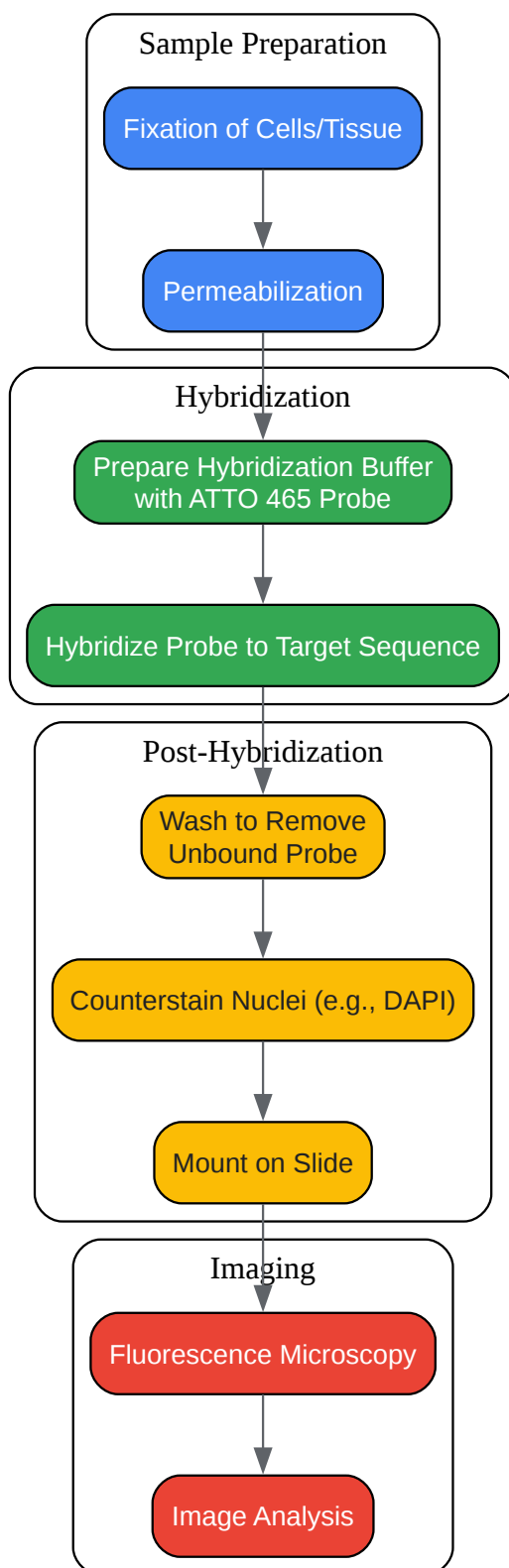
- Purpose: To assess the purity and integrity of the labeled oligonucleotide.
- Procedure:
 - Run the labeled oligonucleotide on a denaturing polyacrylamide gel.
 - Visualize the gel under UV light to see the fluorescently labeled product.
 - Stain the gel with a nucleic acid stain (e.g., SYBR Gold) to visualize all oligonucleotide species.
 - A pure product should appear as a single major band that is both fluorescent and stains for nucleic acid.

3. Mass Spectrometry (MALDI-TOF):

- Purpose: To confirm the identity and purity of the labeled oligonucleotide by measuring its molecular weight.
- Procedure:
 - Prepare the sample according to the instrument's specifications.
 - Acquire the mass spectrum.
 - The expected mass should be the sum of the mass of the oligonucleotide and the mass of the **ATTO 465** dye.

Application Example: Fluorescence In Situ Hybridization (FISH)

ATTO 465-labeled oligonucleotides are well-suited for use as probes in FISH experiments to detect specific DNA or RNA sequences within cells or tissues.

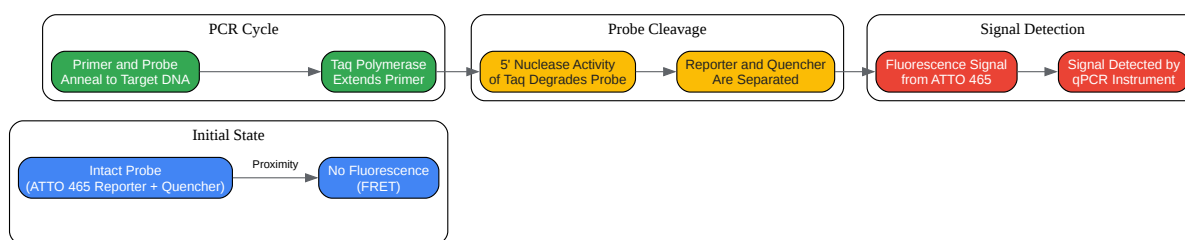


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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Signaling Pathway Diagram: Probe-Based qPCR

ATTO 465 can be used as a reporter fluorophore in dual-labeled probes for real-time qPCR. The following diagram illustrates the mechanism of a 5' nuclease assay (e.g., TaqMan®).



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Caption: Mechanism of 5' Nuclease Probe-Based qPCR.

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